2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide
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Overview
Description
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both benzofuran and thiochromen moieties, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.
Formation of the Thiochromen Moiety: This involves the cyclization of thioether derivatives with appropriate electrophiles.
Coupling Reaction: The final step involves coupling the benzofuran and thiochromen moieties through an acetamide linkage, typically using reagents like acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the thiochromen moiety, potentially using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: As a probe to study biological processes involving benzofuran and thiochromen derivatives.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets in novel ways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: Inhibiting or activating enzymatic activity through interaction with active sites.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors.
Pathway Involvement: Modulating signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dihydro-1-benzofuran-5-yl)acetamide: Lacks the thiochromen moiety, potentially altering its biological activity.
N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide: Lacks the benzofuran moiety, which may affect its pharmacological properties.
Uniqueness
The combination of benzofuran and thiochromen moieties in 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide makes it unique compared to other compounds. This dual structure may confer unique biological activities and potential therapeutic benefits.
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-N-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c21-19(12-13-5-6-17-14(11-13)7-9-24-17)20-16-8-10-25(22,23)18-4-2-1-3-15(16)18/h1-6,11,16H,7-10,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFSCGRMFXLHHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C1NC(=O)CC3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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